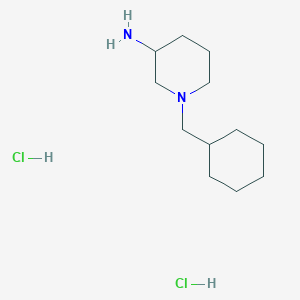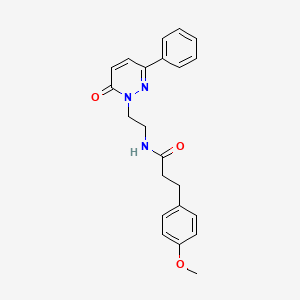
3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide, also known as Compound A, is a novel chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide A is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound A has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer, by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This compound A has also been found to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival, and the activation of Akt, a serine/threonine kinase that regulates cell growth and survival.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, this compound A has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In immune cells, this compound A has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In animal models of inflammation, this compound A has been found to reduce the infiltration of immune cells, such as neutrophils and macrophages, and alleviate symptoms of inflammation, such as edema and redness. In animal models of neurological disorders, this compound A has been found to improve cognitive function, reduce amyloid plaque deposition, and enhance neurogenesis in the hippocampus.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide A has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound A also has some limitations, including its low yield in the synthesis process, its relatively high cost, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide A. Firstly, more studies are needed to elucidate the precise mechanism of action of this compound A, particularly its effects on the NF-κB, MAPK, and PI3K/Akt pathways. Secondly, more studies are needed to investigate the potential therapeutic applications of this compound A in other fields, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Thirdly, more studies are needed to optimize the synthesis process of this compound A, with the aim of increasing its yield and reducing its cost. Lastly, more studies are needed to evaluate the safety and toxicity of this compound A, particularly its long-term effects and its potential interactions with other drugs.
In conclusion, this compound A is a novel chemical compound that has shown promising therapeutic potential in various fields. Further research is needed to fully understand its mechanism of action, optimize its synthesis process, and evaluate its safety and toxicity.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide A involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 2-amino-3-phenylpyridazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to yield this compound A. The overall yield of the synthesis process is approximately 45%.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide A has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In inflammation, this compound A has been found to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation in animal models. In neurological disorders, this compound A has been investigated for its potential neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer’s disease.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-19-10-7-17(8-11-19)9-13-21(26)23-15-16-25-22(27)14-12-20(24-25)18-5-3-2-4-6-18/h2-8,10-12,14H,9,13,15-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATWXOZVDYGTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

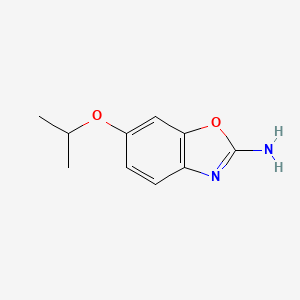
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2793831.png)


![N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide;hydrochloride](/img/structure/B2793835.png)
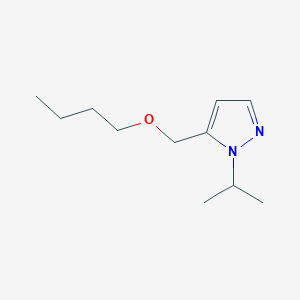
![7-(4-fluorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2793838.png)

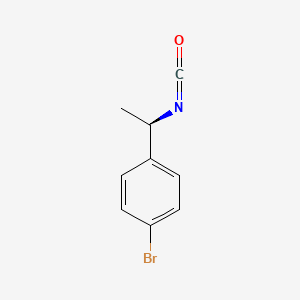
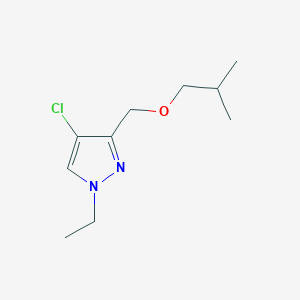
![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2793843.png)
![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2793847.png)

